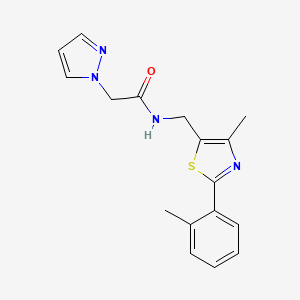
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a thiazole ring (a type of heterocyclic compound), a pyrazole ring (another type of heterocyclic compound), and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyrazole rings are both five-membered rings containing nitrogen, while the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study on thiazole derivatives, including compounds structurally similar to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, highlighted their synthesis and investigation for anticancer activities. These compounds were evaluated against human lung adenocarcinoma cells and mouse embryoblast cell lines, with some derivatives showing selective cytotoxicity and high apoptosis percentages, albeit not as high as the standard cisplatin (Evren et al., 2019).
Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives, including structural analogs of the compound of interest, explored their antioxidant activities. These studies involved in vitro assays such as DPPH, ABTS, and FRAP, showing that these compounds exhibit significant antioxidant activities (Chkirate et al., 2019).
Analgesic Activity
Novel thiazole derivatives incorporating the pyrazole moiety have been synthesized and tested for analgesic activities using the tail immersion method in mice. Among these, certain compounds demonstrated high analgesic activity, indicating the potential of such structures for pain management research (Saravanan et al., 2011).
Antimicrobial Activity
Synthetic efforts have also focused on thiazole derivatives for their antimicrobial properties. These compounds were evaluated against a range of bacteria and fungi, with some showing significant anti-bacterial and anti-fungal activities. This suggests the potential use of such compounds in antimicrobial research (Saravanan et al., 2010).
Anti-inflammatory Activity
Derivatives of the compound of interest have been synthesized and assessed for anti-inflammatory activities. Certain compounds in this category showed significant activity, indicating their potential in anti-inflammatory drug development (Sunder & Maleraju, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for its potential uses in chemical synthesis or material science .
Eigenschaften
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-6-3-4-7-14(12)17-20-13(2)15(23-17)10-18-16(22)11-21-9-5-8-19-21/h3-9H,10-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLARKKXQJFYTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2599468.png)
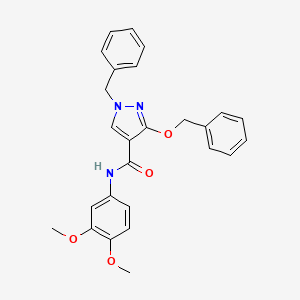
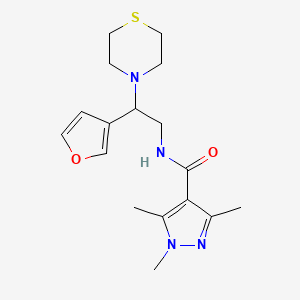

![4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2599473.png)
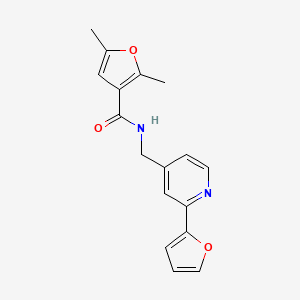
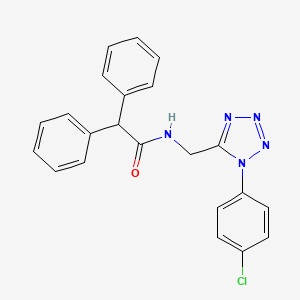

![N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2599479.png)


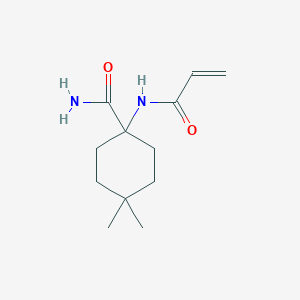
![4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde](/img/structure/B2599489.png)
![(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2599490.png)